

# 1,2-Benzisothiazol-3-amine CAS number and molecular structure

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## Compound of Interest

Compound Name: 1,2-Benzisothiazol-3-amine

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## Technical Guide: 1,2-Benzisothiazol-3-amine

Authored for: Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **1,2-Benzisothiazol-3-amine**, a heterocyclic amine with significant interest in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, synthesis protocols, and biological activities, with a focus on its antimicrobial properties. All quantitative data is presented in a structured format for clarity, and key experimental methodologies are described in detail. A visual representation of a potential synthesis workflow is also provided to aid in laboratory applications.

### Chemical Identity and Molecular Structure

**1,2-Benzisothiazol-3-amine** is a bicyclic aromatic compound containing a benzene ring fused to an isothiazole ring.

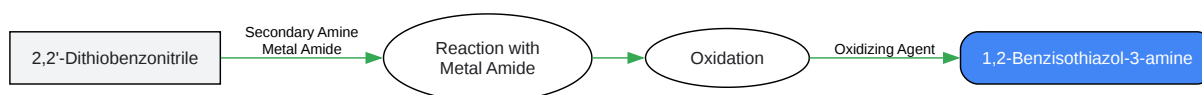
- Chemical Name: **1,2-Benzisothiazol-3-amine**
- CAS Number: 23031-78-9
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>N<sub>2</sub>S

- Molecular Weight: 150.20 g/mol
- IUPAC Name: 1,2-benzothiazol-3-amine
- SMILES: C1=CC=C2C(=C1)C(=NS2)N

Molecular Structure:

## Synthesis Pathway

A potential synthetic route to **1,2-Benzisothiazol-3-amine** involves the reaction of 2,2'-dithiobenzonitrile with a metal amide, followed by oxidation. This process offers an efficient method for obtaining the target compound under relatively mild conditions.<sup>[1]</sup>



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Caption: Synthesis workflow for **1,2-Benzisothiazol-3-amine**.

## Experimental Protocols

### Synthesis of 3-Amino-1,2-benzisothiazole Derivatives

This protocol is adapted from a patented method for the synthesis of 3-amino-1,2-benzisothiazole derivatives.<sup>[1]</sup>

Materials:

- 2,2'-Dithiobenzonitrile derivative
- Secondary amine metal amide (e.g., lithium diisopropylamide)
- Oxidizing agent (e.g., hydrogen peroxide)
- Anhydrous solvent (e.g., Tetrahydrofuran)

- Extraction solvent (e.g., ethyl acetate)
- Water

#### Procedure:

- Dissolve the 2,2'-dithiobenzonitrile derivative in an anhydrous solvent under an inert atmosphere.
- Cool the solution to a low temperature (e.g., -78 °C).
- Slowly add a solution of the secondary amine metal amide to the reaction mixture.
- Allow the reaction to proceed for a specified time at the low temperature, followed by gradual warming to room temperature.
- Introduce the oxidizing agent to the reaction mixture. The amount of water can be 5 to 20 times the weight of the oxidant.[1]
- The reaction temperature can be maintained between 0 °C and the boiling point of the solvent, with a preferred range of 0 to 40 °C.[1]
- After the reaction is complete, quench the reaction by adding water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[1]
- Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography, to yield the 3-amino-1,2-benzisothiazole derivative.

## Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of **1,2-Benzisothiazol-3-amine** and its derivatives against various microorganisms using the broth microdilution method.[2][3][4][5]

#### Materials:

- Test compound (**1,2-Benzisothiazol-3-amine** or derivative)
- Bacterial or fungal strains
- Sterile 96-well microtiter plates
- Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
- Sterile diluent (e.g., saline or broth)
- 0.5 McFarland turbidity standard
- Spectrophotometer

#### Procedure:

- Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent and sterilize by filtration if necessary.[\[5\]](#)
- Preparation of Serial Dilutions:
  - Dispense 100  $\mu$ L of sterile broth into each well of a 96-well microtiter plate.[\[4\]](#)[\[5\]](#)
  - Add 100  $\mu$ L of the test compound stock solution to the first well of each row and mix thoroughly.[\[5\]](#)
  - Perform a two-fold serial dilution by transferring 100  $\mu$ L from the first well to the second, and so on, down the plate.[\[4\]](#)[\[5\]](#)
- Preparation of Inoculum:
  - From a fresh culture plate (18-24 hours), select several colonies of the test microorganism.[\[3\]](#)[\[5\]](#)
  - Suspend the colonies in a sterile diluent.[\[3\]](#)[\[5\]](#)

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately  $1.5 \times 10^8$  CFU/mL.[3][5]
- Dilute the adjusted inoculum in broth to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well after inoculation.[3]
- Inoculation: Add 100  $\mu$ L of the diluted bacterial suspension to each well containing the serially diluted test compound.[5] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
- Incubation: Cover the plate and incubate at the appropriate temperature (e.g.,  $35^\circ\text{C} \pm 2^\circ\text{C}$ ) for 16-20 hours.[5]
- Reading and Interpretation: After incubation, determine the MIC by visually inspecting for the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[2] The growth control well should show turbidity, and the sterility control well should remain clear.[5]

## Quantitative Data Summary

The antimicrobial activity of 1,2-benzisothiazole derivatives has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.

Compound Class	Microorganism	MIC ( $\mu\text{g/mL}$ )	Reference
N-(1,2-benzisothiazol-3-yl)amidines (propenyl derivative)	Gram-positive bacteria	25	[2]
Yeasts	3-12	[2]	
N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters	Gram-positive bacteria	1.25 - 10	
Dermatophytes	0.7 - 12		

## Biological Activities and Potential Applications

Derivatives of 1,2-benzisothiazole have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

- **Antimicrobial Activity:** As highlighted by the quantitative data, various derivatives exhibit potent activity against both Gram-positive bacteria and fungi, including yeasts and dermatophytes. This suggests their potential as lead compounds for the development of new antimicrobial agents.
- **Other Potential Applications:** Research into related benzisothiazole structures has indicated potential applications in other therapeutic areas, though further investigation specific to **1,2-Benzisothiazol-3-amine** is required.

## Conclusion

**1,2-Benzisothiazol-3-amine** represents a valuable chemical entity with demonstrated biological potential, particularly in the realm of antimicrobial research. The synthetic pathways, while requiring optimization for specific derivatives, are accessible. The provided experimental protocols for synthesis and antimicrobial evaluation offer a foundational framework for researchers entering this area of study. The quantitative data on the antimicrobial efficacy of its derivatives underscore the promise of this scaffold in the development of novel therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of **1,2-Benzisothiazol-3-amine** derivatives is warranted to fully explore their therapeutic potential.

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